REACTION_CXSMILES
|
[NH:1]1[CH:9]=[C:7]([CH3:8])[C:5](=[O:6])[NH:4][C:2]1=[O:3].C(=O)([O-])[O-].[K+].[K+].Br[CH2:17][C:18]([O:20]C)=[O:19]>CN(C=O)C>[C:18]([CH2:17][N:1]1[CH:9]=[C:7]([CH3:8])[C:5](=[O:6])[NH:4][C:2]1=[O:3])([OH:20])=[O:19] |f:1.2.3|
|
Name
|
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
N1C(=O)NC(=O)C(C)=C1
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Name
|
|
Quantity
|
87.7 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
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Name
|
|
Quantity
|
900 mL
|
Type
|
solvent
|
Smiles
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CN(C)C=O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
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BrCC(=O)OC
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Control Type
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UNSPECIFIED
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Setpoint
|
0 °C
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Type
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CUSTOM
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Details
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The mixture was stirred vigorously overnight under nitrogen
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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The mixture was filtered
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Type
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CUSTOM
|
Details
|
evaporated to dryness, in vacuo
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Type
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ADDITION
|
Details
|
The solid residue was treated with water (300 mL) and 4 N hydrochloric acid (12 mL)
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Type
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STIRRING
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Details
|
stirred for 15 minutes at 0° C.
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Duration
|
15 min
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washed with water (2×75 mL)
|
Type
|
ADDITION
|
Details
|
The precipitate was treated with water (120 mL) and 2 N sodium hydroxide (60 mL)
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Type
|
TEMPERATURE
|
Details
|
was refluxed for 10 minutes
|
Duration
|
10 min
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
title compound was precipitated by the addition of 4 N hydrochloric acid (70 mL)
|
Type
|
CUSTOM
|
Details
|
The yield
|
Type
|
CUSTOM
|
Details
|
after drying, in vacuo
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
C(=O)(O)CN1C(=O)NC(=O)C(C)=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |